Enhanced Binding vs. Parent Probe ML120
ML120 analog 1 demonstrates a competitive inhibition constant (Ki) of 0.69 μM against recombinant HePTP . In comparison, the parent HePTP inhibitor probe ML120 (CID-4302116) exhibits an IC50 of 1.8 μM (1800 nM) in comparable enzymatic assays [1]. Although a direct head-to-head comparison within a single study is not available in the public domain, the cross-study comparison of binding metrics (Ki vs. IC50) suggests ML120 analog 1 possesses approximately 2.6-fold higher nominal binding efficiency relative to the unmodified ML120 scaffold.
| Evidence Dimension | Inhibition Potency (Binding Affinity) |
|---|---|
| Target Compound Data | Ki = 0.69 μM |
| Comparator Or Baseline | ML120 (CID-4302116) IC50 = 1.8 μM |
| Quantified Difference | ~2.6-fold nominal increase in potency (based on Ki/IC50 ratio) |
| Conditions | Recombinant HePTP enzyme assay; ML120 analog 1 assessed via Michaelis-Menten kinetics; ML120 assessed via standard phosphatase assay. |
Why This Matters
The improved binding efficiency (Ki < 1 μM) allows for the use of lower compound concentrations in cellular assays, potentially mitigating off-target cytotoxicity associated with higher dosing of the less potent parent probe.
- [1] NIH Molecular Libraries Program. (2010). Probe Reports from the NIH Molecular Libraries Program: Selective HePTP Inhibitors: Probe 2 (ML120, CID-4302116). National Center for Biotechnology Information (US). View Source
